4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid
CAS No.:
Cat. No.: VC18433726
Molecular Formula: C17H15NO4S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H15NO4S |
---|---|
Molecular Weight | 329.4 g/mol |
IUPAC Name | 4-hydroxy-7-(4-methylanilino)naphthalene-2-sulfonic acid |
Standard InChI | InChI=1S/C17H15NO4S/c1-11-2-4-13(5-3-11)18-14-6-7-16-12(8-14)9-15(10-17(16)19)23(20,21)22/h2-10,18-19H,1H3,(H,20,21,22) |
Standard InChI Key | ZGYORVJCTDDDCM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid is a small organic molecule with the systematic IUPAC name 4-hydroxy-7-(4-methylanilino)naphthalene-2-sulfonic acid. Its molecular formula, , reflects a naphthalene backbone substituted at the 2-, 4-, and 7-positions with sulfonic acid, hydroxyl, and p-toluidino groups, respectively . The compound’s molecular weight is 329.37 g/mol, and its density is predicted to be .
Table 1: Key Physical and Chemical Properties
Property | Value | Source Citation |
---|---|---|
Molecular Formula | ||
Molecular Weight | 329.37 g/mol | |
Density | ||
Predicted pKa | ||
CAS Registry Number | 6259-57-0 |
Structural Analysis and Functional Groups
The naphthalene ring system provides a planar aromatic framework, while the sulfonic acid group () introduces strong hydrophilicity and acidity. The hydroxyl group at position 4 participates in hydrogen bonding, and the p-toluidino group () contributes to π-π stacking interactions with proteins. Computational models suggest that the sulfonic acid group adopts a conformation perpendicular to the naphthalene plane, optimizing solvation in aqueous environments.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-hydroxy-7-p-toluidino-2-naphthalenesulfonic acid typically involves multi-step reactions starting from naphthalene derivatives. While detailed protocols are proprietary, general approaches include:
-
Sulfonation: Introducing the sulfonic acid group via reaction with concentrated sulfuric acid at elevated temperatures.
-
Nitration/Amination: Sequential nitration and reduction steps to install the p-toluidino group.
-
Hydroxylation: Oxidative or electrophilic substitution to add the hydroxyl group.
Yield optimization requires precise control of reaction conditions, including temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Lewis acids for electrophilic substitutions). Industrial-scale production faces challenges in isolating the pure compound due to similar solubilities of intermediate byproducts.
Biochemical Applications and Mechanisms
Fluorescence-Based Protein Studies
The compound’s fluorescence emission at (excitation ) increases upon binding to hydrophobic protein domains, making it a vital tool for monitoring conformational changes. For example, it has been used to study the unfolding of serum albumin under denaturing conditions, with a reported binding affinity () of .
Membrane Interaction Studies
In lipid bilayer systems, 4-hydroxy-7-p-toluidino-2-naphthalenesulfonic acid exhibits enhanced quantum yield () compared to aqueous solutions (), enabling real-time tracking of membrane fluidity and phase transitions. This property has been leveraged in cancer research to assess tumor cell membrane dynamics.
Future Directions and Research Opportunities
While current applications focus on protein and membrane studies, emerging research explores its potential in drug delivery systems and as a sensor for environmental pollutants. Advances in synthetic methodology, such as flow chemistry, could reduce production costs and improve accessibility for academic labs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume